molecular formula C60H60N40O20 B1258260 Cucurbit[10]uril

Cucurbit[10]uril

Cat. No. B1258260
M. Wt: 1661.4 g/mol
InChI Key: AJJRSBHJPIUSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cucurbit[10]uril is a cucurbituril.

Scientific Research Applications

Supramolecular Chemistry and Photocatalysis

Cucurbit[n]urils, including Cucurbit[10]uril, have been extensively studied in the realm of supramolecular chemistry. Notably, Cucurbit[8]uril has been found to act as a supramolecular catalytic nanoreaction vessel, facilitating photodimerization processes in water. This demonstrates the potential for cucurbiturils in photocatalysis and in the creation of syn dimers through a cooperative mechanism (Pemberton et al., 2010).

Coordination Chemistry and Polymer Science

Cucurbit[n]urils, due to their molecular recognition properties in aqueous media, play a significant role in coordination chemistry. They are involved in forming complex architectures and are integral in the synthesis of hybrid porous solids. This includes Cucurbit[10]uril's involvement in creating structures with controlled pores and large hydrophobic cavities, which lead to unique properties and potential applications (Ni et al., 2013).

Protein Heterodimerization

Cucurbit[8]uril, a member of the cucurbituril family, induces protein heterodimerization. This is significant for the study of proteins appended with specific host elements, allowing for visualization and understanding of specific protein assembly processes (Uhlenheuer et al., 2011).

Supramolecular Polymers and Luminescent Emissions

Cucurbiturils, especially Cucurbit[8]uril, have applications in the construction of supramolecular polymers and luminescent materials. Their ability to form supramolecular complexes in water and the solid state, and their effect on the emission properties of host-guest complexes, demonstrate their potential in light-emitting materials (Zou et al., 2018).

Molecular Recognition and Binding

Cucurbit[n]urils have shown high affinities and selectivities in binding specific amino acids, peptides, and proteins. This is due to their unique combination of electrostatic and hydrophobic interactions, which are crucial in supramolecular chemistry and for potential applications in fields like drug delivery and catalysis (Urbach & Ramalingam, 2011).

Applications in Pharmaceutical Sciences

Cucurbit[7]uril and Cucurbit[8]uril, part of the cucurbit[n]uril family, have significant applications in pharmaceutical sciences. Their properties facilitate complexations of biomolecules, suggesting their use as pharmaceutical excipients to improve the properties of drug molecules (Yin & Wang, 2018).

Nanoscale Applications and Metal Ion Coordination

Cucurbit[n]urils, including Cucurbit[10]uril, are promising ligands for the coordination of metal ions. They form various complexes, which have applications in drug delivery, molecular devices, and new materials (Cong et al., 2010).

Cucurbit[10]uril-Specific Chemistry

Cucurbit[10]uril, with its large cavity, exhibits unique molecular recognition properties. It is involved in purification, molecular recognition, and supramolecular assembly. This review provides insights into the specific chemistry of Cucurbit[10]uril, differentiating it from other members of the cucurbituril family (Yang et al., 2018).

properties

Product Name

Cucurbit[10]uril

Molecular Formula

C60H60N40O20

Molecular Weight

1661.4 g/mol

IUPAC Name

3,5,8,10,13,15,18,20,23,25,28,30,33,35,38,40,43,45,48,50,51,53,55,57,61,63,65,67,69,71,73,75,77,79,81,83,85,87,89,91-tetracontazahentriacontacyclo[45.3.3.36,7.311,12.316,17.321,22.326,27.331,32.336,37.341,42.22,51.246,53.13,50.15,8.110,13.115,18.120,23.125,28.130,33.135,38.140,43.145,48.155,61.157,91.163,65.167,69.171,73.175,77.179,81.183,85.187,89]hectane-54,56,58,59,60,62,64,66,68,70,72,74,76,78,80,82,84,86,88,90-icosone

InChI

InChI=1S/C60H60N40O20/c101-41-61-1-62-22-24-66(42(62)102)4-70-26-28-74(46(70)106)8-78-30-32-82(50(78)110)12-86-34-36-90(54(86)114)16-94-38-40-98(58(94)118)19-97-39-37-93(57(97)117)15-89-35-33-85(53(89)113)11-81-31-29-77(49(81)109)7-73-27-25-69(45(73)105)3-65(41)23-21(61)63-2-64(22)44(104)68(24)6-72(26)48(108)76(28)10-80(30)52(112)84(32)14-88(34)56(116)92(36)18-96(38)60(120)100(40)20-99(39)59(119)95(37)17-91(35)55(115)87(33)13-83(31)51(111)79(29)9-75(27)47(107)71(25)5-67(23)43(63)103/h21-40H,1-20H2

InChI Key

AJJRSBHJPIUSSF-UHFFFAOYSA-N

Canonical SMILES

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C%16N(C5=O)CN5C%17C%18N(C5=O)CN5C%19C%20N(C5=O)CN5C%21C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C(=O)N%16CN%17C(=O)N%18CN%19C(=O)N%20CN%21C1=O

synonyms

cucurbit(10)uril

Origin of Product

United States

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